

Application Notes and Protocols: Lipid 10-Mediated Delivery to Leukocytes

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Compound of Interest

Compound Name: Lipid 10

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Introduction

The targeted delivery of therapeutic payloads to leukocytes represents a significant advancement in the treatment of various immunological disorders, cancers, and infectious diseases. Leukocytes, including lymphocytes and macrophages, are key players in the immune system, and modulating their function holds immense therapeutic potential. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, offering advantages such as high encapsulation efficiency, biocompatibility, and the ability to be functionalized for targeted delivery.^{[1][2]}

This document provides detailed protocols for the formulation of lipid nanoparticles incorporating "**Lipid 10**," a novel ionizable lipid identified for its high potency in delivering small interfering RNA (siRNA) to leukocytes.^[3] These application notes will guide researchers through the preparation, characterization, and in vitro and in vivo application of **Lipid 10**-containing LNPs (LNP-**Lipid 10**) for efficient gene silencing in immune cells. The protocols are based on established methodologies for LNP formulation and leukocyte targeting.^{[4][5]}

Data Presentation

Table 1: Physicochemical Properties of LNP-Lipid 10 Formulations

Formulation	Ionizable Lipid	Molar Ratio (Ionizable :Helper:Cholesterol:PEG-Lipid)	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)
LNP-Lipid 10	Lipid 10	50:10:38.5:1.5	85 ± 5	< 0.15	-5 ± 2	> 90
LNP-Control	Standard Ionizable Lipid	50:10:38.5:1.5	90 ± 7	< 0.20	-7 ± 3	> 90

Data are presented as mean ± standard deviation and are representative of typical results based on similar formulations found in the literature.[\[1\]](#)[\[3\]](#)

Table 2: In Vitro Gene Silencing Efficiency of LNP-Lipid 10 in Leukocyte Cell Lines

Cell Line	Target Gene	LNP Formulation	siRNA Concentration (nM)	Gene Silencing (%)	Cell Viability (%)
Jurkat (T-lymphocyte)	CD45	LNP-Lipid 10	50	85 ± 8	> 95
Jurkat (T-lymphocyte)	CD45	LNP-Control	50	60 ± 10	> 95
THP-1 (Monocyte/Macrophage)	TNF-α	LNP-Lipid 10	50	90 ± 7	> 95
THP-1 (Monocyte/Macrophage)	TNF-α	LNP-Control	50	65 ± 9	> 95

Data are presented as mean \pm standard deviation. Gene silencing is measured by qPCR 48 hours post-transfection. Cell viability is assessed by MTT assay.[\[3\]](#)

Experimental Protocols

Protocol 1: Formulation of LNP-Lipid 10 for siRNA Delivery

This protocol describes the preparation of LNP-Lipid 10 encapsulating siRNA using a microfluidic mixing method.[\[4\]](#)[\[6\]](#)

Materials:

- Ionizable **Lipid 10**
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
- siRNA targeting the gene of interest (e.g., CD45, TNF- α)
- Ethanol (RNase-free)
- Citrate buffer (50 mM, pH 4.0, RNase-free)
- Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassettes (10 kDa MWCO)

Procedure:

- Prepare Lipid Stock Solution:

- Dissolve **Lipid 10**, DSPC, cholesterol, and DMPE-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
- The final lipid concentration in the ethanol phase should be between 10-20 mM.
- Prepare siRNA Solution:
 - Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration that will result in a desired lipid:siRNA weight ratio (typically 10:1).^[6]
- Microfluidic Mixing:
 - Set the flow rate ratio of the aqueous phase (siRNA solution) to the organic phase (lipid solution) to 3:1.
 - Load the lipid solution into one syringe and the siRNA solution into another.
 - Pump the solutions through the microfluidic mixing device according to the manufacturer's instructions.
 - Collect the resulting LNP suspension.
- Dialysis:
 - Transfer the LNP suspension to a dialysis cassette.
 - Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with three buffer changes, to remove ethanol and non-encapsulated siRNA.
- Characterization:
 - Measure the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
 - Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
- Storage:

- Sterilize the final LNP-**Lipid 10** formulation by passing it through a 0.22 µm filter.
- Store at 4°C for short-term use (up to 2 weeks) or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Leukocytes with LNP-**Lipid 10**

This protocol details the procedure for delivering siRNA to leukocyte cell lines in culture.

Materials:

- Leukocyte cell lines (e.g., Jurkat, THP-1)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- LNP-**Lipid 10** encapsulating target siRNA
- 96-well cell culture plates
- Reagents for downstream analysis (e.g., RNA extraction kits, qPCR reagents, viability assay kits)

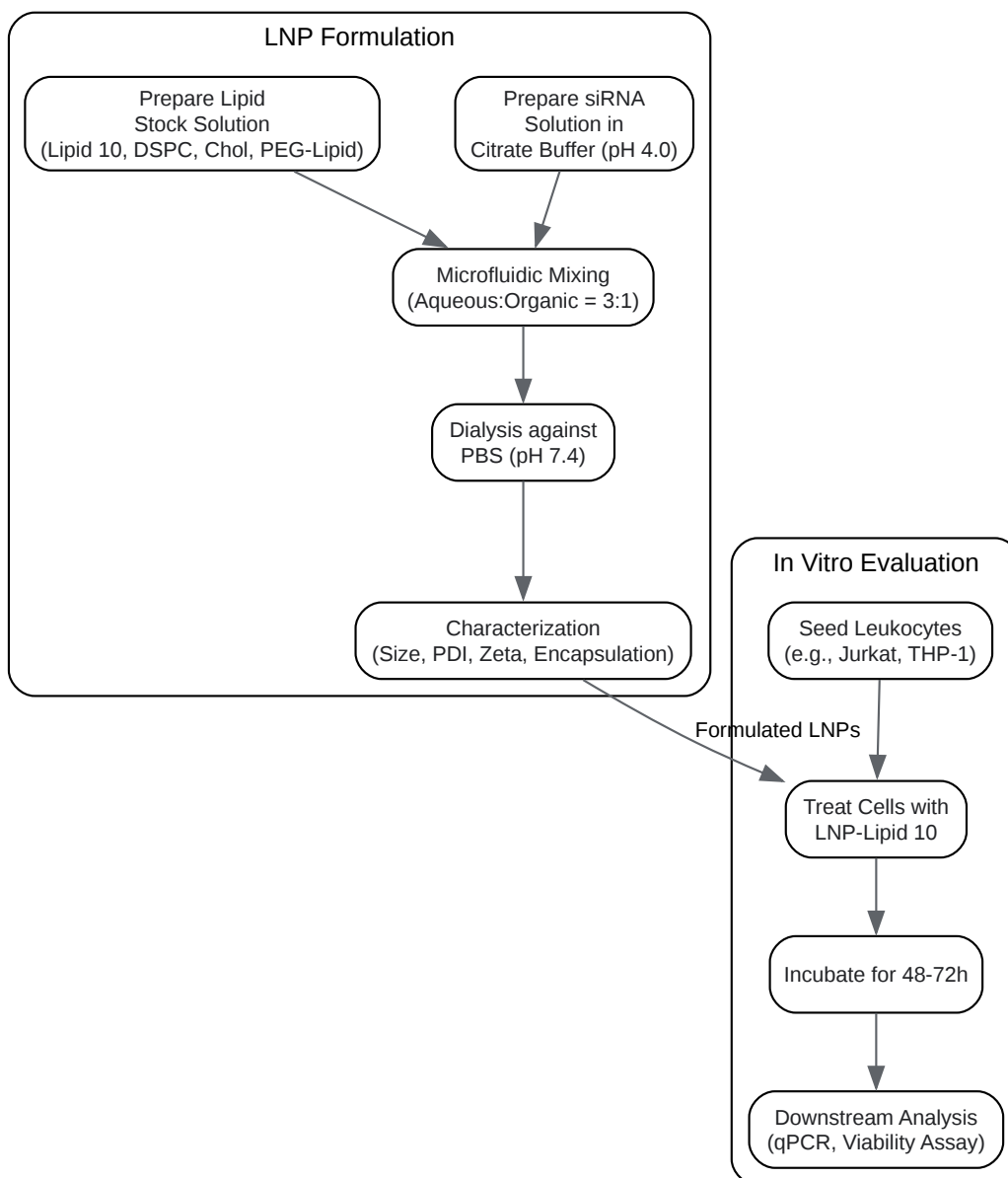
Procedure:

- Cell Seeding:
 - Seed the leukocyte cells in a 96-well plate at a density of 5×10^4 cells per well in 100 µL of complete culture medium.
 - Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
- LNP Treatment:
 - Dilute the LNP-**Lipid 10** formulation in serum-free medium to achieve the desired final siRNA concentration (e.g., 50 nM).
 - Remove the old medium from the cells and add 100 µL of the LNP-containing medium to each well.

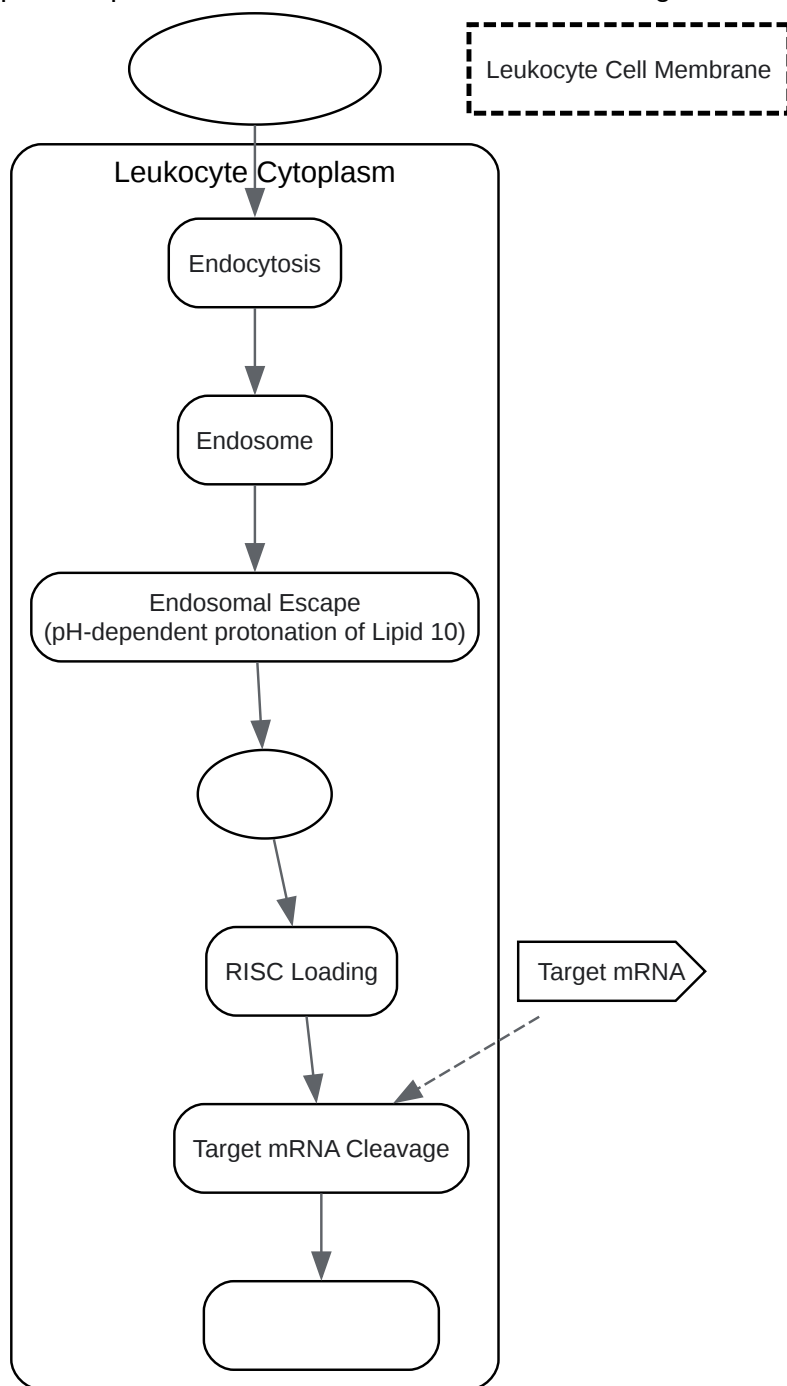
- Incubation:
 - Incubate the cells with the LNPs for 4-6 hours at 37°C.
 - After incubation, add 100 µL of complete medium containing 20% FBS to each well to bring the final FBS concentration to 10% without removing the LNP-containing medium.
- Downstream Analysis:
 - Incubate the cells for an additional 24-72 hours.
 - For Gene Silencing Analysis: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qPCR) to determine the mRNA levels of the target gene.
 - For Cell Viability Analysis: Perform an MTT or other suitable viability assay to assess the cytotoxicity of the LNP formulation.

Visualizations

Experimental Workflow for LNP-Lipid 10 Delivery to Leukocytes



LNP-Lipid 10 Uptake and siRNA-Mediated Gene Silencing in a Leukocyte

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